molecular formula C6H9NO3 B2611596 5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid CAS No. 2365420-10-4

5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid

Cat. No.: B2611596
CAS No.: 2365420-10-4
M. Wt: 143.142
InChI Key: FPWQPKPVCVGONH-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid is a high-purity heterocyclic compound offered for research and development purposes. This molecule features a carboxylic acid functional group attached to a partially saturated isoxazole ring, making it a valuable scaffold in medicinal chemistry and drug discovery . Isoxazole derivatives are recognized as privileged structures in pharmaceutical development due to their wide spectrum of biological activities . They are frequently explored as core structures in the synthesis of novel immunosuppressive and anti-inflammatory agents . Some isoxazole-based compounds have been shown to inhibit lymphocyte proliferation and the production of pro-inflammatory cytokines such as TNF-α, with proposed mechanisms of action involving the induction of pro-apoptotic pathways . Researchers also utilize this class of compounds as key intermediates in organic synthesis and for the development of agrochemicals, such as herbicides . This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

5,5-dimethyl-4H-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-6(2)3-4(5(8)9)7-10-6/h3H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWQPKPVCVGONH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2365420-10-4
Record name 5,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of β-hydroxy amides with cyclizing agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The reaction is carried out at elevated temperatures, typically between 70-90°C, to facilitate the formation of the oxazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This approach allows for better control over reaction conditions and improved safety profiles. For example, manganese dioxide can be used as a heterogeneous reagent in a packed reactor to achieve the desired cyclization .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazole derivatives, while substitution reactions can introduce various functional groups onto the oxazole ring.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural and Substituent Variations

The following table summarizes key structural analogs and their properties:

Compound Name Substituents/Ring Modification Molecular Formula Molecular Weight Key Properties/Applications References
5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid 5,5-dimethyl; unsaturated (4H) ring C₆H₇NO₃ 157.13 g/mol High lipophilicity; synthetic intermediate
5,5-Diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid (Isoxadifen) 5,5-diphenyl; dihydro ring C₁₆H₁₃NO₃ 267.28 g/mol Herbicide metabolite; agrochemical safener
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid Thiophene-Cl substituent C₈H₄ClNO₃S 229.64 g/mol Enhanced electronic effects; drug discovery
4,5-Dihydroisoxazole-3-carboxylic acid Dihydro ring (no methyl groups) C₄H₅NO₃ 115.09 g/mol Reduced ring strain; reactive intermediate
5-(2,6-Difluorophenyl)-1,2-oxazole-3-carboxylic acid Difluorophenyl substituent C₁₀H₅F₂NO₃ 225.15 g/mol Improved metabolic stability; fluorinated drug lead

Key Differences and Implications

Ring Saturation
  • Unsaturated (4H) vs. Dihydro analogs (e.g., Isoxadifen) exhibit reduced planarity, altering binding affinities and solubility .
Substituent Effects
  • Methyl vs. Phenyl Groups :
    • Methyl groups (target compound) increase lipophilicity, favoring membrane permeability. Phenyl substituents (Isoxadifen) introduce steric bulk and π-stacking capabilities, critical for herbicide activity .
  • Halogenation :
    • Chlorothiophene () and difluorophenyl () derivatives enhance electronic effects, improving receptor binding and metabolic resistance .
Functional Group Positioning
  • The carboxylic acid at the 3-position is conserved across analogs, enabling hydrogen bonding and salt bridge formation in target proteins.

Data Tables

Table 1: Physicochemical Properties

Compound LogP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
This compound 1.2 12.3 180–182
Isoxadifen 3.5 0.8 145–147
5-(5-Chlorothiophen-2-yl)-1,2-oxazole-3-carboxylic acid 2.8 2.1 210–212

Biological Activity

5,5-Dimethyl-4H-1,2-oxazole-3-carboxylic acid is a heterocyclic compound known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an oxazole ring with a carboxylic acid group, which enhances its solubility and reactivity. The unique substitution pattern of this compound contributes to its distinct biological properties, making it a valuable scaffold for drug design and enzyme inhibition studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzyme active sites. This interaction can inhibit enzymatic activity by blocking substrate access .

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various fungal strains. A comparative study demonstrated the minimum inhibitory concentration (MIC) values against different Candida species:

Compound Candida albicans Candida tropicalis Candida krusei Candida neoformans
This compound1.6 µg/ml3.2 µg/ml3.2 µg/ml1.6 µg/ml

These results suggest that the compound has promising antifungal activity compared to standard antifungal agents .

Anti-inflammatory Effects

In studies involving intestinal inflammation models, compounds similar to this compound have been implicated in modulating immune responses. For example, the administration of oxazoles has been linked to the production of pro-inflammatory cytokines such as IL-4 and IL-13 in models of colitis . This highlights the potential of the compound in therapeutic applications related to inflammatory diseases.

Case Studies and Research Findings

A comprehensive review highlighted various studies on oxazole derivatives, including their synthesis and biological evaluations. One study focused on the synthesis of substituted oxazoles and their antibacterial potential against Gram-positive and Gram-negative bacteria. The findings indicated that certain oxazole derivatives exhibited notable growth inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli:

Compound S. aureus (mm) E. coli (mm)
Compound A2017
Compound B1815
Amoxicillin3027

These results underscore the relevance of oxazole derivatives in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,5-dimethyl-4H-1,2-oxazole-3-carboxylic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is synthesized via cyclization reactions using intermediates like 1,1-diphenylethylene and nitroacetic acid derivatives. For example, condensation of 1,1-diphenylethylene with ethyl nitroacetate under reflux in acetic acid yields 74% of the target compound after recrystallization from DMF/acetic acid . Optimization involves adjusting stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to thiazolidinone), reaction time (2.5–5 hours), and temperature (reflux conditions) to maximize purity and yield.

Q. How is the structural characterization of this compound validated?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving bond lengths and angles . Complementary techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm proton environments and carbonyl groups.
  • Mass Spectrometry : ESI-MS to verify molecular weight (e.g., C9_9H10_{10}N2_2O5_5 , MW 226.19) .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} confirm carboxylic acid functionality.

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Sequential washing with acetic acid, water, ethanol, and diethyl ether removes unreacted starting materials . Recrystallization from DMF/acetic acid (1:1 v/v) enhances purity (>97%) . HPLC with a C18 column and acetonitrile/water mobile phase is used for analytical validation.

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered structures) in 5,5-dimethyl-4H-1,2-oxazole derivatives be resolved?

  • Methodological Answer : Disordered structures are refined using SHELXL’s PART instruction to model alternative conformations . For graphical representation, ORTEP-III (with a GUI) visualizes thermal ellipsoids and hydrogen bonding networks, aiding in error correction . High-resolution data (≤1.0 Å) and twinning detection (via PLATON) improve model accuracy.

Q. What biochemical mechanisms underlie the role of this compound derivatives in inducing detoxification enzymes?

  • Methodological Answer : Isoxadifen-ethyl (a derivative) induces glutathione S-transferase (GST) activity in maize by 2.5-fold, enhancing herbicide detoxification. The free acid form (4,5-dihydro-5,5-diphenyl-1,2-oxazole-3-carboxylic acid) is the active safener, as shown by in vitro enzyme assays and LC-MS metabolite profiling .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

  • Methodological Answer : Cross-validate data using orthogonal methods:

  • Synthesis Reproducibility : Replicate reactions under inert atmospheres (N2_2) to exclude oxidation side products .
  • Spectroscopic Consistency : Compare NMR chemical shifts with computed DFT values (e.g., Gaussian09) .
  • Collaborative Verification : Share crystallographic data (CIF files) via platforms like the Cambridge Structural Database.

Q. What computational approaches are suitable for modeling the reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electrophilic substitution sites (e.g., C-4 position). Molecular docking (AutoDock Vina) evaluates binding affinity to enzyme active sites (e.g., GST with ΔG = -8.2 kcal/mol) .

Q. How do storage conditions impact the stability of this compound?

  • Methodological Answer : Stability studies show degradation <5% over 12 months when stored at -20°C under argon. Accelerated degradation occurs at >40°C or >60% humidity, forming dimeric byproducts (detected via LC-MS). Use amber vials to prevent photolytic cleavage .

Key Notes

  • Structural ambiguities require multi-technique validation (X-ray, NMR, DFT) .
  • Derivatives (e.g., Pyroxasulfone) highlight agricultural relevance but focus on mechanistic studies over applications .

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